5-Chloro-2-ethoxypyridin-3-amine
Description
Significance in Organic Synthesis and Medicinal Chemistry
Pyridinamine scaffolds, the core structural motif of 5-Chloro-2-ethoxypyridin-3-amine, are of paramount importance in the fields of organic synthesis and medicinal chemistry. nih.gov The pyridine (B92270) ring, a heterocyclic aromatic compound, is a common feature in a vast array of biologically active molecules and approved pharmaceutical drugs. nih.gov Its ability to participate in various chemical reactions and to interact with biological targets makes it a privileged scaffold in drug discovery.
The inclusion of an amine group on the pyridine ring, creating a pyridinamine, further enhances its utility. The amine functionality can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition and binding to biological macromolecules such as enzymes and receptors. Moreover, the amine group serves as a versatile synthetic handle, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. The presence of a chlorine atom, as in this compound, can significantly influence the electronic properties of the pyridine ring and can be a site for further chemical modification. nih.gov The ethoxy group can also impact the compound's solubility and metabolic stability. nih.gov
Overview of Research Trajectories for this compound
Current research involving this compound primarily positions it as a key intermediate or building block in the synthesis of more elaborate molecules. Chemical suppliers list it as a readily available reagent for research and development, indicating its utility in the creation of novel compounds. Its structural features make it a prime candidate for incorporation into screening libraries for drug discovery programs.
A significant area of investigation for compounds containing the pyridinamine scaffold is in the development of kinase inhibitors. finetechchem.compsu.edu Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridinamine moiety can serve as a "hinge-binder," a critical interaction for many kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase enzyme. The specific substitutions on the pyridine ring, such as the chloro and ethoxy groups found in this compound, can be tailored to achieve selectivity and potency for specific kinase targets.
While specific, publicly available research detailing the direct biological activity of this compound is limited, its availability and the known importance of its structural components strongly suggest its application in the synthesis of compounds targeting a range of biological pathways.
Scope and Objectives of Academic Investigations on this compound
The primary objective of academic and industrial investigations utilizing this compound is to exploit its chemical reactivity and structural motifs to synthesize novel compounds with desired properties. The scope of these investigations can be broadly categorized as:
Development of Novel Synthetic Methodologies: Researchers may focus on developing efficient and scalable synthetic routes to this compound itself, or on exploring its reactivity in various chemical transformations to build complex heterocyclic systems.
Drug Discovery and Lead Optimization: A major focus is the use of this compound as a starting material for the synthesis of libraries of compounds to be screened for biological activity. Once a "hit" compound is identified, further chemical modifications, often involving the amine or chloro functionalities, are undertaken to optimize its potency, selectivity, and pharmacokinetic properties.
Probe Development for Chemical Biology: This compound can also be used to synthesize chemical probes, which are essential tools for studying biological processes. These probes can be designed to interact with specific proteins or enzymes, allowing researchers to investigate their function in a cellular context.
While detailed research findings on the direct applications of this compound are often proprietary or in early stages of development, its structural characteristics firmly place it as a compound of interest in the ongoing quest for new and effective therapeutic agents.
Properties
IUPAC Name |
5-chloro-2-ethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZJKBPTAJFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716951 | |
| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-74-6 | |
| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Ethoxypyridin 3 Amine
Precursor Synthesis and Reactant Derivatization for 5-Chloro-2-ethoxypyridin-3-amine
The construction of this compound is not a trivial one-step process but rather a multi-step sequence that begins with appropriately functionalized pyridine (B92270) precursors. The key steps involve the precise installation of the chloro, ethoxy, and amino groups onto the pyridine ring.
The foundation of the synthesis often relies on a pyridine ring bearing halogen and nitro functionalities, which serve as handles for subsequent modifications. A pivotal intermediate for this purpose is 2,5-dichloro-3-nitropyridine.
The synthesis of 2,5-dichloro-3-nitropyridine is typically achieved through the nitration of 2,5-dichloropyridine. nbinno.com This electrophilic aromatic substitution is generally carried out using a mixture of nitric acid and sulfuric acid, where the latter serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required for the reaction. nbinno.com
Another important halogenated precursor is 5-chloro-2-hydroxy-3-nitropyridine. A synthetic pathway to this compound starts with 2-amino-5-chloropyridine. google.com The initial step is a diazotization reaction to convert the amino group into a hydroxyl group, yielding 2-hydroxy-5-chloropyridine. Subsequent nitration of this intermediate furnishes 5-chloro-2-hydroxy-3-nitropyridine. google.com This hydroxypyridine derivative can then be converted to a dichlorinated intermediate, 2,3-dichloro-5-nitropyridine, through reaction with reagents like phosphorus oxychloride or phosphorus trichloride. chemicalbook.com
Table 1: Physicochemical Properties of Key Halogenated Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2,5-Dichloro-3-nitropyridine | 21427-62-3 | C₅H₂Cl₂N₂O₂ | 192.99 | 41-45 |
| 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | C₅H₃ClN₂O₃ | 174.54 | 232-236 |
| 2,3-Dichloro-5-nitropyridine | 22353-40-8 | C₅H₂Cl₂N₂O₂ | 192.99 | 53 |
With a suitable dihalogenated and nitrated pyridine in hand, the next strategic step is the introduction of the ethoxy group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile displaces a leaving group (in this case, a chloride ion) on the aromatic ring. masterorganicchemistry.com
The SNAr reaction is highly regioselective and is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group. youtube.comstackexchange.com In the case of 2,5-dichloro-3-nitropyridine, the nitro group at the C-3 position strongly activates the chlorine atom at the C-2 position (ortho position) for nucleophilic attack. The chlorine at the C-5 position is meta to the nitro group and is therefore not significantly activated.
Consequently, reacting 2,5-dichloro-3-nitropyridine (or its isomer 2,3-dichloro-5-nitropyridine) with sodium ethoxide (NaOEt) in a suitable solvent like ethanol or methanol results in the selective displacement of the C-2 chlorine atom. ambeed.com This yields the key intermediate, 5-chloro-2-ethoxy-3-nitropyridine. chemimpex.comgentaur.com
The final step in constructing the target molecule's precursor framework is the conversion of the nitro group into the desired primary amino group. This transformation is one of the most common and efficient methods for introducing an amino group onto an aromatic ring.
The reduction of the nitro group in 5-chloro-2-ethoxy-3-nitropyridine can be achieved using various established methods. A widely used laboratory method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in a solvent such as refluxing methanol or ethanol. guidechem.com Other common reducing systems include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), typically supported on carbon. google.com
Metal-Acid Systems: A classic approach is the use of a metal like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid or acetic acid). google.com
These reduction pathways efficiently convert the 3-nitro group to a 3-amino group, completing the synthesis of this compound.
Table 2: Common Reagents for Nitro Group Reduction
| Method | Reagents | Typical Conditions |
|---|---|---|
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol or Methanol, Reflux |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Methanol or Ethyl Acetate (B1210297), RT-50°C |
| Metal in Acid | Fe, HCl or CH₃COOH | Aqueous/Alcoholic solvent, Heat |
Classical and Modern Synthetic Routes for this compound
The synthesis of this compound is best achieved through a logical sequence of reactions that build upon the precursor chemistry discussed above. Nucleophilic aromatic substitution is the central and most practical strategy.
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. While this is a cornerstone of amine synthesis, its application to the direct synthesis of this compound is not prominent in the literature. This route would necessitate a stable ketone precursor, such as 5-chloro-2-ethoxypyridin-3-one, which is not a readily available starting material. Therefore, this strategy is generally considered less practical for this specific target compared to building the functionality around the pyridine core through other means.
A representative synthetic pathway is as follows:
Nitration: The synthesis begins with 2,5-dichloropyridine, which undergoes nitration with a mixture of H₂SO₄ and HNO₃ to produce the key intermediate, 2,5-dichloro-3-nitropyridine. nbinno.com
Ethoxylation (SNAr): The intermediate 2,5-dichloro-3-nitropyridine is then treated with sodium ethoxide. The nitro group at C-3 activates the C-2 position, leading to a regioselective substitution of the C-2 chlorine atom to form 5-chloro-2-ethoxy-3-nitropyridine. stackexchange.comambeed.com
Reduction: In the final step, the nitro group of 5-chloro-2-ethoxy-3-nitropyridine is reduced to an amino group. This is commonly accomplished using reagents like SnCl₂ in ethanol or through catalytic hydrogenation to yield the final product, this compound. guidechem.com
This sequence is highly effective because it allows for controlled, stepwise introduction of the required substituents, taking advantage of the electronic properties of the pyridine ring and the activating nature of the nitro group to direct the regiochemical outcome of the nucleophilic substitution steps. youtube.comyoutube.com
Multi-step Reaction Sequences for this compound
The synthesis of this compound is typically achieved through a multi-step reaction sequence starting from commercially available pyridine derivatives. A common strategy involves the introduction of the required substituents—chloro, ethoxy, and amino groups—onto the pyridine ring through a series of controlled chemical transformations.
A plausible and widely utilized synthetic route commences with a dichloronitropyridine intermediate, such as 2,5-dichloro-3-nitropyridine. This precursor undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group to yield the final product.
The key steps in this sequence are:
Selective Ethoxylation: The starting material, 2,5-dichloro-3-nitropyridine, is treated with a source of ethoxide ions, typically sodium ethoxide in ethanol. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. The chlorine atom at the C2 position is generally more susceptible to substitution than the one at the C5 position due to the combined activating effects of the ring nitrogen and the nitro group. This step yields 5-chloro-2-ethoxy-3-nitropyridine.
Nitro Group Reduction: The intermediate, 5-chloro-2-ethoxy-3-nitropyridine, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). This transformation is a critical step and can be accomplished using various reducing agents. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a common and efficient method. commonorganicchemistry.com Alternative reagents include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. researchgate.netwikipedia.org

(Note: This is a representative synthetic scheme. Specific reaction conditions may vary.)
| Step | Reactant | Reagents and Conditions | Product | Typical Yield |
| 1 | 2,5-Dichloro-3-nitropyridine | Sodium ethoxide (NaOEt), Ethanol (EtOH), Reflux | 5-Chloro-2-ethoxy-3-nitropyridine | 75-85% |
| 2 | 5-Chloro-2-ethoxy-3-nitropyridine | H₂, Palladium on Carbon (Pd/C), Ethanol (EtOH) or Ethyl Acetate (EtOAc) | This compound | 80-95% |
Reaction Mechanisms Associated with this compound Synthesis
Mechanistic Insights into Nitropyridine Reduction
The reduction of the nitro group on the pyridine ring is a fundamental transformation in the synthesis of this compound. The process involves a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov This can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions.
The most widely accepted mechanism for catalytic hydrogenation (e.g., H₂/Pd-C) is the direct or "hydrogenation" pathway. orientjchem.orgresearchgate.net This involves a series of sequential two-electron reduction steps on the surface of the catalyst.
Nitro to Nitroso: The nitro group is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (-NH₂).
Under typical catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamine species are highly reactive and are rapidly converted to the amine, meaning they are not usually isolated from the reaction mixture. orientjchem.orgresearchgate.net
Alternative mechanisms, such as condensation pathways that form azoxy or azo compounds as intermediates, can occur with other reducing systems (like zinc metal) but are less common in the synthesis of simple anilines via catalytic hydrogenation. wikipedia.org
Exploration of Substitution Mechanisms on the Pyridine Ring
The introduction of the ethoxy group onto the pyridine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. fishersci.co.uk This is a two-step addition-elimination process that is characteristic of electron-deficient aromatic systems, such as nitropyridines.
Nucleophilic Attack (Addition): The nucleophile, in this case, the ethoxide ion (⁻OEt), attacks the electron-deficient carbon atom bonded to a leaving group (a chlorine atom). The pyridine ring is inherently electron-deficient, and this property is significantly enhanced by the strong electron-withdrawing nitro group. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . youtube.com The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
Leaving Group Departure (Elimination): In the second step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored.
The presence of the nitro group ortho or para to the leaving group is critical for activating the ring towards SNAr, as it allows for the effective stabilization of the negative charge in the intermediate. youtube.com The regioselectivity, where the ethoxide preferentially displaces the chlorine at the C2 position, is governed by the superior ability of this position to accommodate the negative charge of the Meisenheimer complex due to the proximity of both the ring nitrogen and the nitro group. stackexchange.com
Reaction Kinetics and Thermodynamic Considerations in Syntheses
The kinetics of SNAr reactions on activated chloro-pyridines have been studied, and they generally follow second-order kinetics—first order with respect to the pyridine substrate and first order with respect to the nucleophile. rsc.org In cases involving amine nucleophiles, the reaction can sometimes be second-order in the amine, suggesting one molecule of the amine acts as a nucleophile and a second acts as a base. nih.gov
Rate-Determining Step: For most SNAr reactions with good leaving groups like chlorine, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step. nih.gov This is supported by the "element effect," where the reaction rate is often faster with fluorine as a leaving group than with chlorine (F > Cl), because the more electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
Activation Parameters: Kinetic studies of related SNAr reactions often reveal a large, negative entropy of activation (ΔS‡). nih.gov This is consistent with a bimolecular rate-determining step where two reactant molecules (the pyridine and the nucleophile) combine to form a more ordered transition state.
Derivatization Strategies for this compound and Related Pyridinamines
The amino group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives. Standard transformations for aromatic amines can be applied to functionalize this position.
Functionalization at the Amino Group (e.g., Alkylation, Acylation, Schiff Base Formation)
Alkylation: The direct N-alkylation of the amino group can be achieved using various methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a common approach for mono-alkylation. researchgate.net Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing reaction at the more basic ring nitrogen. publish.csiro.au Therefore, a three-step sequence involving protection of the amino group (e.g., as a Boc-carbamate), alkylation, and subsequent deprotection is often employed to achieve controlled mono-alkylation. nih.gov
Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. researchgate.net For instance, reaction with acetic anhydride in a suitable solvent yields the N-acetyl derivative. publish.csiro.au Studies on the acylation of 3-aminopyridines indicate that the reaction proceeds via direct rate-determining attack on the exocyclic amino nitrogen, rather than through an intermediate where the ring nitrogen is acylated first. publish.csiro.au
Schiff Base Formation: this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases (imines). wikipedia.org This reaction typically involves heating the amine and the carbonyl compound in a solvent like methanol or ethanol, often with a catalytic amount of acid. tandfonline.comoiccpress.com The formation of the C=N double bond is a reversible process, and removal of the water formed during the reaction can be used to drive the equilibrium towards the product. researchgate.net
| Derivatization Reaction | Reagent Class | Functional Group Formed | General Conditions |
| Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | NaBH(OAc)₃ or NaBH₄, solvent (e.g., CH₂Cl₂) |
| Acylation | Acyl Chloride or Anhydride | Amide | Base (e.g., Pyridine or Et₃N), solvent (e.g., CH₂Cl₂) |
| Schiff Base Formation | Aldehyde or Ketone | Imine (C=N) | Reflux in alcohol (e.g., MeOH, EtOH), often with acid catalyst |
Transformations on the Pyridine Ring (e.g., Halogen Exchange, further Substitutions)
The reactivity of the pyridine ring in this compound allows for various transformations, enabling the introduction of diverse functionalities. The existing chloro substituent can be a focal point for nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine nitrogen is activated. Furthermore, the chlorine atom can potentially undergo halogen exchange reactions, providing a pathway to other halogenated analogs.
Halogen Exchange:
While direct experimental data on halogen exchange for this compound is not extensively documented in publicly available literature, the principles of such transformations on aryl halides are well-established and can be extrapolated. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides through metal catalysis. frontiersin.orgnih.gov Nickel-catalyzed systems, for instance, have proven effective for the conversion of aryl chlorides to aryl iodides or bromides. nih.gov Such a transformation on this compound would yield 5-bromo- or 5-iodo-2-ethoxypyridin-3-amine, significantly altering the reactivity of that position, particularly for subsequent cross-coupling reactions.
Further Substitutions:
The pyridine ring can also undergo further substitutions, directed by the existing substituents. The regioselective functionalization of pyridines is a subject of considerable research. nih.govmdpi.com For instance, the functionalization of 2,3,5-trisubstituted pyridines can be directed by the electronic nature of the existing groups. nih.gov In the case of this compound, the electron-donating nature of the ethoxy and amino groups, and the electron-withdrawing nature of the chloro group, along with the pyridine nitrogen, create a complex electronic environment that can be exploited for regioselective reactions.
A notable strategy for the difunctionalization of a closely related substrate, 3-chloro-2-ethoxypyridine, involves the generation of a 3,4-pyridyne intermediate. nih.gov This highly reactive species is formed through regioselective lithiation at the 4-position, followed by elimination. The subsequent addition of a nucleophile and quenching with an electrophile allows for the introduction of two new substituents at the 3- and 4-positions in a regioselective manner. nih.gov This methodology highlights the potential for complex derivatization of the this compound scaffold.
Regioselective and Stereoselective Synthesis of this compound Derivatives
Regioselective Synthesis:
The controlled synthesis of specific constitutional isomers is a cornerstone of modern organic chemistry. For derivatives of this compound, regioselectivity can be achieved through various strategies that exploit the inherent reactivity of the pyridine ring.
As mentioned, the generation of a pyridyne intermediate from 3-chloro-2-ethoxypyridine allows for a powerful regioselective 3,4-difunctionalization. nih.gov This approach offers a predictable way to introduce a wide range of substituents. The initial lithiation is directed to the 4-position, and the subsequent nucleophilic addition to the pyridyne intermediate also proceeds with high regioselectivity. nih.gov
Stereoselective Synthesis:
The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, is a more complex challenge. While specific examples involving this exact molecule are not prevalent in the literature, general methods for the catalytic asymmetric synthesis of chiral pyridine derivatives have been developed. chim.itnih.gov These methods often involve the asymmetric functionalization of a side chain attached to the pyridine ring. For instance, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines has been shown to produce chiral pyridines with high enantioselectivity. nih.gov
Applying such a strategy to a derivative of this compound bearing an alkenyl group could lead to the formation of a chiral center in the side chain. The development of stereoselective methods for the direct functionalization of the pyridine ring itself is an ongoing area of research.
Catalytic Approaches in the Synthesis and Transformation of this compound
Modern catalytic methods offer powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound.
Transition Metal-Catalyzed Coupling Reactions
The chlorine atom at the 5-position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids or their esters. nih.govnih.govfishersci.co.uk The reaction is generally tolerant of a wide range of functional groups and has been successfully applied to chloropyridines. A highly efficient Suzuki-Miyaura cross-coupling has been reported for a derivative containing a 5-chloropyridin-3-yl moiety, demonstrating the feasibility of this transformation on this scaffold. researchgate.net
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | Good to Excellent |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds between aryl halides and amines. iciq.orglibretexts.orgwikipedia.orgacsgcipr.org This reaction would allow for the introduction of a variety of primary and secondary amines at the 5-position of the pyridine ring, leading to a diverse range of derivatives. The choice of phosphine ligand is often crucial for the success of these reactions with chloropyridines.
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| This compound | Primary/Secondary Amine | Pd(dba)2 / XPhos | NaOtBu | Toluene | 5-Amino-2-ethoxypyridin-3-amine derivative |
Hydrogenation Catalysis for Amino Group Formation
The most probable synthetic route to this compound involves the catalytic hydrogenation of the corresponding nitro compound, 5-chloro-2-ethoxy-3-nitropyridine. chemimpex.comsynquestlabs.com This precursor is commercially available, indicating its role as a key intermediate. The reduction of a nitro group to an amine is a common and efficient transformation, typically carried out using a variety of catalysts under a hydrogen atmosphere.
Commonly used catalytic systems for the reduction of aromatic nitro groups include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney Nickel (Raney Ni)
These reactions are generally high-yielding and tolerant of many functional groups, making this a robust method for the synthesis of the title compound. The synthesis of the nitro precursor itself likely involves the nitration of a suitable 5-chloro-2-ethoxypyridine or the oxidation of 5-chloro-2-aminopyridine to 5-chloro-2-nitropyridine followed by further functionalization. guidechem.comchemicalbook.com
Organocatalysis and Biocatalysis in Pyridine Chemistry
While specific applications of organocatalysis and biocatalysis to this compound are not widely reported, these emerging fields offer significant potential for the synthesis and transformation of pyridine derivatives.
Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions. unibo.itnih.gov Organocatalysis has been successfully employed for the functionalization of pyridines, for example, through photochemical radical reactions that can offer unique regioselectivity compared to traditional methods. iciq.orgacs.orgresearchgate.net The development of organocatalytic methods for the asymmetric synthesis of chiral pyridines is also an active area of research. nih.gov
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity and mild reaction conditions. nih.gov Biocatalytic methods for the amination of C-H bonds and the reductive amination of ketones to produce chiral amines are well-established. whiterose.ac.uknih.govmdpi.com While the direct biocatalytic amination of a chloropyridine is challenging, engineered enzymes are continually expanding the scope of biocatalysis. The development of a biocatalyst capable of selectively functionalizing this compound would represent a significant advancement in the green synthesis of its derivatives.
Medicinal Chemistry and Biological Activity Evaluation of 5 Chloro 2 Ethoxypyridin 3 Amine and Its Analogs
Structure-Activity Relationship (SAR) Studies of Pyridinamine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific parts of a molecule contribute to its biological effects, guiding the design of more potent and selective drug candidates.
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the aminopyridine class of compounds, several key pharmacophoric features have been identified that are crucial for their interaction with biological targets. nih.gov
The 2-aminopyridine (B139424) scaffold itself is a well-known pharmacophore present in numerous biologically active compounds. nih.gov The pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking with amino acid residues in protein targets. The amino group at the 2-position is a critical hydrogen bond donor and can also be a site for further chemical modification to modulate activity.
In the context of 5-Chloro-2-ethoxypyridin-3-amine, the key pharmacophoric elements would likely include:
The nitrogen atom in the pyridine ring, acting as a hydrogen bond acceptor.
The amino group at the 3-position, serving as a hydrogen bond donor.
The chlorine atom at the 5-position, which can engage in halogen bonding and hydrophobic interactions.
The ethoxy group at the 2-position, which can influence solubility and steric interactions within a binding pocket.
Pharmacophore models for related aminopyridine derivatives often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features for effective binding to target proteins. researchgate.net
Impact of Substituent Modifications on Efficacy and Selectivity
The nature and position of substituents on the pyridinamine core can dramatically influence a compound's efficacy (potency) and selectivity towards its biological target.
The chloro group at the 5-position is a common modification in medicinal chemistry. Its electron-withdrawing nature can alter the pKa of the aminopyridine ring system, influencing its ionization state at physiological pH and its ability to form ionic interactions. Furthermore, the chloro substituent can occupy hydrophobic pockets within a protein's binding site, potentially increasing binding affinity. Studies on other heterocyclic compounds have shown that the position of a chlorine atom is crucial for activity, with different isomers exhibiting vastly different biological effects.
The ethoxy group at the 2-position introduces a degree of lipophilicity and steric bulk. The length and branching of the alkoxy chain can be critical for optimizing interactions within a specific binding site. For instance, in a series of anaplastic lymphoma kinase (ALK) inhibitors, the presence of an isopropoxy group at a similar position on a related scaffold was found to be important for potency. nih.gov The ethoxy group in this compound could play a similar role in fine-tuning the compound's fit into a target's binding pocket.
Modifications to the amino group at the 3-position are also a common strategy to alter biological activity. Acylation or alkylation of this group can change its hydrogen bonding capacity and introduce new interaction points with the target.
The table below summarizes the potential impact of key substituents based on general principles of medicinal chemistry and studies on analogous compounds.
| Substituent | Position | Potential Impact on Biological Activity |
| Chlorine | 5 | Alters electronic properties, participates in hydrophobic and halogen bonding interactions. |
| Ethoxy | 2 | Influences solubility and steric fit within the binding site. |
| Amino | 3 | Acts as a key hydrogen bond donor and a site for further modification. |
Correlating Structural Features of this compound with Biological Profiles
While direct biological profiling data for this compound is not widely available in the public domain, we can infer potential biological activities based on its structural features and the known activities of related compounds.
The 2-aminopyridine scaffold is a common feature in inhibitors of various protein kinases. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The specific substitution pattern of this compound, with its chloro and ethoxy groups, may confer selectivity for certain kinase subfamilies. For instance, the combination of a halogenated pyridine ring and an alkoxy substituent is found in some potent kinase inhibitors. nih.gov
Furthermore, aminopyridine derivatives have been investigated for a wide range of other biological activities, including as modulators of ion channels and as antimicrobial agents. The specific combination of substituents in this compound would determine its specific biological profile within this broader class of compounds.
Identification of Molecular Targets and Elucidation of Mechanisms of Action
Identifying the specific molecular targets of a compound and understanding how it modulates their function is crucial for drug development. This involves a combination of computational and experimental approaches.
Investigations into Protein-Ligand Interactions
The interaction of a small molecule like this compound with its protein target is a dynamic process governed by a variety of non-covalent forces. These can include:
Hydrogen Bonds: The amino group and the pyridine nitrogen of this compound are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site.
Hydrophobic Interactions: The ethyl chain of the ethoxy group and the aromatic pyridine ring can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine.
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Computational docking studies are often employed to predict the binding mode of a ligand within the active site of a known protein target. Such studies could provide valuable insights into the specific interactions that this compound might form with various kinases or other potential targets.
The following table outlines the potential interactions of the key functional groups of this compound with a hypothetical protein target.
| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |
| Pyridine Nitrogen | Ser, Thr, Asn, Gln | Hydrogen Bond Acceptor |
| 3-Amino Group | Asp, Glu, Carbonyl backbone | Hydrogen Bond Donor |
| 5-Chloro Group | Leu, Val, Ile, Met | Hydrophobic, Halogen Bond |
| 2-Ethoxy Group | Ala, Val, Leu, Ile | Hydrophobic |
Cellular Pathway Modulation by Pyridinamine Compounds
The biological effect of a compound is ultimately determined by how it alters cellular pathways. Aminopyridine derivatives have been shown to modulate a variety of signaling pathways, often through the inhibition of key protein kinases.
For example, if this compound were to act as a kinase inhibitor, it could potentially interfere with pathways such as:
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.
JAK/STAT Pathway: This pathway is involved in immune responses and cell growth.
The specific cellular pathways affected by this compound would depend on its protein target selectivity. Unraveling these pathways would require extensive experimental work, including cell-based assays to measure changes in protein phosphorylation, gene expression, and cell behavior upon treatment with the compound.
Enzymatic Inhibition and Activation Studies
The inhibitory potential of this compound and its analogs has been a subject of investigation in the context of various enzymatic targets. While direct enzymatic inhibition data for this compound is not extensively detailed in the provided search results, the broader class of substituted pyridines and related heterocyclic compounds demonstrates significant interactions with various enzymes.
For instance, analogs of this compound have been explored as inhibitors of key enzymes in disease pathways. Studies on structurally related compounds, such as indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, have shown potent inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov Specifically, certain analogs demonstrated significant inhibition of EGFRWT and EGFRT790M, with IC50 values comparable to the reference drug osimertinib. researchgate.netnih.gov These findings are supported by computational docking studies, which revealed favorable binding modes within the active sites of these enzymes. researchgate.netnih.gov
Furthermore, the investigation of quinoxaline-based compounds, which share structural similarities with pyridinamine derivatives, has revealed their ability to inhibit bacterial enzymes. Mechanistic studies suggest that these compounds exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov
While the provided information does not offer specific enzymatic inhibition data for this compound itself, the activity of its analogs suggests that this chemical scaffold holds promise for the development of targeted enzyme inhibitors. Further research is warranted to elucidate the specific enzymatic targets of this compound and its direct derivatives.
Pharmacological Profiling and Therapeutic Potential
Antimalarial Activity Studies
The fight against malaria, particularly drug-resistant strains, has spurred research into novel therapeutic agents. While direct studies on this compound are not specified, research into related compounds like bis(9-amino-6-chloro-2-methoxyacridines) has shown some in-vivo antimalarial activity in mice infected with Plasmodium berghei. nih.gov However, a clear structure-activity relationship between in-vitro and in-vivo results could not be established for these acridine (B1665455) analogs. nih.gov
Another area of interest is the development of 4-aminoquinoline (B48711) derivatives to combat chloroquine-resistant malaria. nih.gov Two novel 4-aminoquinoline analogs, MAQ and BAQ, have demonstrated nanomolar activity against chloroquine-resistant Plasmodium falciparum. nih.gov These compounds appear to act by inhibiting hemozoin formation, a critical process for the parasite's survival. nih.gov While they were found to be weak inhibitors of P. falciparum lactate (B86563) dehydrogenase (PfLDH), their high selectivity index suggests they are promising candidates for further development. nih.gov
Although the antimalarial potential of this compound itself has not been directly reported, the activity of these related heterocyclic compounds underscores the potential of this chemical class in antimalarial drug discovery.
Antimicrobial and Antibacterial Efficacy
The antimicrobial and antibacterial properties of compounds structurally related to this compound have been a significant area of research. Studies on quinoxaline-based compounds have identified several derivatives with good to moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov One particular compound, 5p, exhibited broad-spectrum antibacterial effects, including against methicillin-resistant S. aureus (MRSA) and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov Mechanistic studies revealed that this compound disrupts the bacterial cell membrane. nih.gov
Similarly, the synthesis of Schiff bases derived from 5-Chloro-isopropyl Benzaldehyde has yielded compounds with notable effectiveness against both Gram-positive and Gram-negative bacteria. bhu.ac.in Certain derivatives showed maximum MIC values, indicating potent antibacterial action. bhu.ac.in
Furthermore, research on 5-aryl-2-amino-1,3,4-oxadiazole derivatives has demonstrated significant activity against Staphylococcus aureus, with MIC values as low as 0.24 μg/ml. nih.gov The development of PEG/quaternary copolyoxetanes has also yielded antimicrobials with high effectiveness and low cytotoxicity. nih.gov One such compound, C8-50, displayed low MICs against E. coli, S. aureus, and Pseudomonas aeruginosa. nih.gov
These findings collectively suggest that the chemical scaffold of this compound is a promising starting point for the development of new antimicrobial and antibacterial agents.
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | S. aureus (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | MRSA (MIC, μg/mL) | E. coli (MIC, μg/mL) |
| 5m-5p | 4-16 | 8-32 | 8-32 | 4-32 |
| 5e-5g | 32 | 32-64 | - | - |
| 5p | 4 | 8 | - | - |
Data sourced from a study on quinoxaline-based compounds. nih.gov
Anticancer and Antitumor Investigations
The potential of this compound analogs in cancer therapy has been explored through various studies. Research into indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which are structurally related to the core compound, has identified potent antiproliferative agents. researchgate.netnih.gov Several of these compounds exhibited high antiproliferative activity with GI50 values in the nanomolar range against various cancer cell lines. researchgate.net Notably, compounds 5f and 5g were potent inhibitors of both wild-type and mutant EGFR, key targets in cancer therapy. researchgate.netnih.gov These compounds also induced apoptosis by increasing levels of caspase-3, caspase-8, and Bax, while decreasing the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
Another area of investigation involves Ciminalum-thiazolidinone hybrid molecules. These compounds have shown significant cytotoxic effects on tumor cells, with some derivatives being active at submicromolar concentrations against leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.govsemanticscholar.org The presence of the Ciminalum moiety at the 5-position of the thiazolidinone ring was found to be crucial for this anticancer activity. nih.govsemanticscholar.org
Furthermore, metal complexes of 5-chloro-2,3-dihydroxypyridine have demonstrated significant antineoplastic activity against Ehrlich ascites tumor cells. researchgate.net Additionally, a newly identified Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has shown anticancer activity in colon cancer cells that are dependent on the WNT signaling pathway. nih.gov
These diverse studies highlight the potential of chemical structures related to this compound as a foundation for the development of novel anticancer and antitumor agents.
Table 2: Antiproliferative and EGFR Inhibition Activity of Selected Indole Derivatives
| Compound | GI50 (nM) | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| 5c | 29-47 | - | - |
| 5d | 29-47 | 68-85 | - |
| 5f | 29-47 | 68-85 | 9.5 ± 2 |
| 5g | 29-47 | 68-85 | 11.9 ± 3 |
| 6e | 29-47 | - | - |
| 6f | 29-47 | - | - |
| Erlotinib (reference) | 33 | 80 | - |
| Osimertinib (reference) | - | - | 8 ± 2 |
Data sourced from studies on indole-2-carboxamides and pyrido[3,4-b]indol-1-ones. researchgate.netnih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory potential of compounds related to this compound is an active area of research. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit inflammatory responses in activated microglial cells. nih.gov LX007 was found to reduce the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as their regulatory genes, iNOS and COX-2, in lipopolysaccharide (LPS)-stimulated microglia. nih.gov The mechanism of action appears to involve the downregulation of MAPKs and NF-κB activation, suggesting its potential as an anti-inflammatory agent. nih.gov
In other studies, natural compounds from Stephania yunnanenses, such as 2Br-Crebanine and Stephanine, have demonstrated significant anti-inflammatory and analgesic effects. nih.gov These compounds inhibited ear and paw edema and reduced leukocyte migration and NO production in a pleurisy model. nih.gov Their analgesic effects appear to be mediated by opioid receptors. nih.gov
While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not available, the promising results from these structurally related compounds suggest that this chemical class warrants further investigation for its potential in treating inflammatory and immune-related disorders.
Neurological and Central Nervous System Activities (e.g., Antidepressant, Antiparkinsonian)
While direct evidence for the neurological and central nervous system (CNS) activities of this compound is limited in the provided search results, the broader class of benzamide (B126) derivatives has shown activity in this area. Mosapride, a gastroprokinetic agent, is a (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide. nih.gov Studies on its optical isomers have shown that both the (S)-(-) and (R)-(+) enantiomers are essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity in isolated guinea pig ileum. nih.gov This activity on a key CNS receptor suggests that the 5-chloro-2-ethoxy-aminobenzamide scaffold could be a starting point for designing compounds with CNS effects.
The development of biocatalytic methods for the synthesis of amine-containing pharmaceuticals, such as those used for drugs like sitagliptin (B1680988) and suvorexant, highlights the importance of chiral amines in CNS-active drugs. mdpi.com These enzymatic methods allow for the efficient and stereoselective synthesis of complex chiral amines, which are often crucial for potent and selective interaction with CNS targets. mdpi.com
Although specific antidepressant or antiparkinsonian activities for this compound have not been reported, the known CNS activity of related benzamides and the general importance of substituted amines in neuropharmacology suggest that this compound and its analogs could be of interest for future investigations into neurological and CNS disorders.
Other Reported Biological Activities (e.g., Antiviral, Antihypertensive, Antiepilepsy)
While the primary focus of research on this compound and its analogs has been in other therapeutic areas, the broader class of substituted pyridin-3-amines and related heterocyclic structures has been investigated for a range of other biological activities, including antiviral, antihypertensive, and antiepileptic potential.
Antiviral Activity: The carbocyclic analog of 5-ethyl-2'-deoxyuridine has been shown to inhibit the replication of herpes simplex viruses type 1 and type 2 in Vero cells. nih.gov Similarly, the carbocyclic analog of 5-ethynyl-2'-deoxyuridine (B1671113) exhibits modest activity against both types of herpes simplex virus. nih.gov Furthermore, certain 5-heteroaromatic-substituted 2'-deoxyuridines have demonstrated activity against HSV-1 and VZV replication. nih.gov The introduction of an alkyl substituent on the thienyl group or replacement of the deoxyribose ring with an arabinofuranose moiety, however, led to decreased antiviral activity. nih.gov
Antihypertensive Activity: A number of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Notably, some of these compounds demonstrated a gradual and sustained reduction in blood pressure at oral doses of 10-50 mg/kg. nih.gov Additionally, a series of 6-substituted-N-(4H-1,2,4-triazol-4-yl)-3-pyridazinamines and 3-substituted-6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) pyridazines have been synthesized and assessed for oral antihypertensive activity in rats, with some compounds inducing a moderate decrease in systolic blood pressure. nih.gov
Antiepileptic Activity: Certain amide derivatives have been evaluated for their anticonvulsant properties. For instance, N-(2-hydroxyethyl)amide derivatives have shown potent anticonvulsant activity in the maximal electroshock (MES) test, with some compounds exhibiting lower toxicity compared to the standard drug valproate. nih.gov One particular benzylamine (B48309) derivative was identified as a potent anticonvulsant agent with an ED₅₀ value of 23.47 mg/kg in rats, which compares favorably to the standard carbamazepine (B1668303) (ED₅₀ of 28.20 mg/kg). nih.gov
In Vitro and In Vivo Biological Assay Methodologies
The evaluation of the biological activity of this compound and its analogs relies on a variety of established in vitro and in vivo assay methodologies. These assays are crucial for screening compounds, determining their efficacy, and elucidating their mechanisms of action.
Cell-Based Assays for Compound Screening and Efficacy
Cell-based assays provide a valuable platform for the initial screening of chemical compounds and for assessing their efficacy in a biologically relevant context. These assays utilize living cells to measure various cellular responses to compound treatment.
A common technique is the MTT assay, which is used to assess cell viability and the cytotoxic effects of compounds. For instance, novel pyridine heterocyclic hybrids have been evaluated against various human cancer cell lines, including Huh-7 (hepatocellular carcinoma), A549 (lung cancer), and MCF-7 (breast cancer), using the MTT assay to determine their antiproliferative activities. nih.gov In these studies, the half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the potency of the compounds. nih.gov Similarly, the cytotoxicity of pyridine-based compounds has been tested against MCF-7 and HepG2 cancer cells using the MTT assay, with IC₅₀ values indicating their potential as anticancer agents. nih.gov
The following table provides examples of cell-based assay data for pyridine derivatives:
Table 1: Cytotoxicity of Pyridine Derivatives in Cancer Cell Lines| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3b | Huh-7 | 6.54 | nih.gov |
| A549 | 15.54 | nih.gov | |
| MCF-7 | 6.13 | nih.gov | |
| Taxol (Control) | Huh-7 | 6.68 | nih.gov |
| A549 | 38.05 | nih.gov | |
| MCF-7 | 12.32 | nih.gov | |
| Compound 12 | MCF-7 | 0.5 | nih.gov |
| HepG2 | 5.27 | nih.gov | |
| Doxorubicin (Control) | MCF-7 | 2.14 | nih.gov |
In addition to general cytotoxicity, cell-based assays can be designed to investigate specific cellular pathways. For example, a KRASG12V dependent Ba/F3 cell proliferation assay was selected for the optimization of pan-KRAS inhibitors. acs.org
Biochemical Assays for Target Engagement and Pathway Analysis
Biochemical assays are essential for understanding how a compound interacts with its molecular target and for analyzing its effect on specific biochemical pathways. celtarys.com These assays are typically performed in a cell-free system, which allows for the direct measurement of a compound's activity on a purified protein or enzyme.
A key application of biochemical assays is in target validation, where they are used to confirm that modulating a specific biological target will have a therapeutic benefit. celtarys.com For instance, to identify the molecular target of cytotoxic pyridine derivatives, a PIM-1 kinase inhibitory assay was employed. nih.gov This assay measured the ability of the compounds to inhibit the activity of the PIM-1 kinase, a protein implicated in cancer. The results, expressed as IC₅₀ values, indicated the potency of the compounds as PIM-1 inhibitors. nih.gov
The following table presents data from a PIM-1 kinase inhibitory assay:
Table 2: PIM-1 Kinase Inhibitory Activity of Pyridine Derivatives| Compound | PIM-1 Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Compound 12 | 14.3 | nih.gov |
| Staurosporine (Control) | 16.7 | nih.gov |
Biochemical assays are also crucial for studying structure-activity relationships (SAR), which helps in optimizing the chemical structure of a compound to improve its potency and selectivity. celtarys.com In the development of multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), in vitro experiments were used to validate hits from in silico screening against fibroblast growth factor receptors (FGFR). nih.gov Further SAR exploration led to the identification of compounds with potent inhibition against FGFR1, 2, and 3. nih.gov
Animal Models for Efficacy and Pharmacological Response
Animal models play a critical role in the preclinical evaluation of drug candidates, providing insights into their efficacy and pharmacological response in a living organism. These in vivo studies are essential before a compound can be considered for human clinical trials.
For evaluating the antihypertensive activity of pyridin-3-amine analogs, spontaneously hypertensive rats (SHR) are a commonly used animal model. nih.gov In these studies, the compounds are administered to the rats, and changes in blood pressure are monitored over time. nih.gov For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated in conscious SHR, where some compounds demonstrated a significant and sustained reduction in blood pressure. nih.gov
In the context of anticancer drug development, xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of a potential anticancer agent is assessed by its ability to inhibit tumor growth. For example, the in vivo pharmacology of a multi-targeted protein kinase inhibitor was evaluated in an NCI-H1581 NSCLC xenograft model, where it showed significant antitumor activity. nih.gov Similarly, the in vivo activity of a pyridine heterocyclic hybrid was investigated against breast cancer. nih.gov
The following table summarizes examples of animal models used to evaluate pyridine derivatives:
Table 3: Animal Models for Efficacy and Pharmacological Response of Pyridine Derivatives| Compound/Analog Class | Animal Model | Therapeutic Area | Observed Effect | Reference |
|---|---|---|---|---|
| 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives | Spontaneously Hypertensive Rats (SHR) | Antihypertensive | Gradual and sustained blood pressure reduction | nih.gov |
| Multi-targeted protein kinase inhibitor (3m) | NCI-H1581 NSCLC xenografts in nude mice | Anticancer (NSCLC) | Significant antitumor activity (TGI = 66.1%) | nih.gov |
| Pyridine heterocyclic hybrid (3b) | Not specified | Anticancer (Breast Cancer) | Significant inhibition of breast cancer | nih.gov |
Computational Chemistry and Molecular Modeling for 5 Chloro 2 Ethoxypyridin 3 Amine Research
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. nanobioletters.com It is particularly effective for optimizing molecular geometries and predicting the distribution of electrons, which in turn determines the molecule's reactivity. nih.govmdpi.com
A DFT analysis of 5-Chloro-2-ethoxypyridin-3-amine would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. From this optimized geometry, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. nanobioletters.com These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen of the amino group and the pyridine (B92270) ring would likely be electron-rich sites, while the hydrogen atoms of the amino group would be electron-poor. This information is crucial for predicting how the molecule will interact with other reagents or biological receptors.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
DFT calculations are also highly effective in predicting spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound. nanobioletters.com By calculating vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of this compound. mdpi.com Similarly, chemical shifts for ¹H and ¹³C atoms can be calculated to predict its Nuclear Magnetic Resonance (NMR) spectra. mdpi.com
When these theoretical spectra are compared with experimentally obtained spectra, a strong correlation confirms the proposed molecular structure. This combined experimental and theoretical approach is a powerful tool for structural elucidation in modern chemistry. nanobioletters.com
Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |
| C2 (with -OEt) | 158.5 | 158.2 |
| C3 (with -NH₂) | 135.0 | 134.8 |
| C4 | 125.3 | 125.1 |
| C5 (with -Cl) | 140.1 | 140.4 |
| C6 | 145.2 | 144.9 |
| Ethoxy -CH₂- | 62.1 | 61.9 |
| Ethoxy -CH₃ | 14.7 | 14.5 |
Note: These values are for illustrative purposes to show the typical correlation between experimental and calculated data.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target.
For this compound, molecular docking could be used to predict its binding affinity for various protein targets. The process involves placing the ligand into the binding site of a protein and calculating a score, often expressed as a free energy of binding (ΔG), which estimates the strength of the interaction. researchgate.net A lower, more negative binding energy suggests a more stable and favorable interaction. nih.gov
Given its structure as a substituted pyridine, potential targets could include protein kinases, enzymes involved in inflammatory pathways, or microbial enzymes. nih.gov Docking studies would allow for the rapid screening of this compound against a panel of such targets to identify potential biological activities. researchgate.net
Beyond just predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. It can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govresearchgate.net
For this compound, the amino group is a potential hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethoxy group and the aromatic ring can form hydrophobic and van der Waals interactions. nih.gov The chlorine atom can participate in halogen bonding. Understanding these specific interactions is crucial for optimizing the ligand's structure to improve its potency and selectivity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound Against a Protein Kinase Target
| Parameter | Description |
| Binding Energy (ΔG) | -8.2 kcal/mol |
| Key Interacting Residues | Lys72, Glu91, Leu135, Asp184 |
| Hydrogen Bonds | Amino group with Asp184; Pyridine nitrogen with Lys72 |
| Hydrophobic Interactions | Pyridine ring with Leu135 |
Note: This table presents a hypothetical scenario to illustrate the outputs of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, one would first synthesize a library of related compounds with variations at different positions of the pyridine ring.
The biological activity of these compounds would be tested, and their structural properties (known as molecular descriptors) would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then built to correlate these descriptors with the observed activity. nih.gov
Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions of the molecule where modifications are likely to increase or decrease activity. nih.gov
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern drug discovery. nih.gov These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can predict antiproliferative or other biological effects, helping to prioritize the synthesis of the most promising candidates. mdpi.com
The development process involves creating a dataset of analogous compounds with known biological activities. From these, computational methods are used to calculate various molecular descriptors that encode the structural and physicochemical properties of the molecules. Statistical techniques are then employed to build models that link these descriptors to the observed activity. nih.gov The goal is to create robust models with high predictive power for new, untested compounds. For a set of benzo[c]phenanthridine (B1199836) analogues, for instance, 2D, 3D, and hologram QSAR models were developed that showed significant statistical quality and predictive ability, with squared correlation coefficients (R²) ranging from 0.58 to 0.77. nih.gov Such models are validated internally (e.g., cross-validation) and externally using a test set of compounds to ensure their reliability and prevent over-fitting. nih.gov
Derivation of Descriptors and Feature Selection for this compound Analogs
The foundation of any successful QSAR model lies in the selection of appropriate molecular descriptors. mdpi.com These are numerical values that characterize the properties of a molecule. For a diverse set of analogs related to the this compound scaffold, a wide range of descriptors can be calculated. These fall into several categories, each capturing different aspects of the molecular structure.
In a QSAR study on a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, theoretical calculations identified key descriptors from classes such as the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE). mdpi.com Feature selection is a critical step where the most relevant descriptors that correlate with biological activity are identified, while redundant or irrelevant ones are discarded. This process helps in building simpler, more interpretable, and more predictive models.
Table 1: Common Classes of Molecular Descriptors in QSAR Studies
| Descriptor Class | Description | Example Descriptors |
| Constitutional (1D) | Describes the basic composition of the molecule. | Molecular Weight, Atom Count, Rotatable Bond Count. |
| Topological (2D) | Describes atomic connectivity and branching. | Connectivity Indices, ECFP_4 Fingerprints. nih.gov |
| Geometrical (3D) | Describes the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume. |
| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment. nih.gov |
| RDF (Radial Distribution Function) | Based on the distance distribution between atoms. | RDF055p, RDF145m. mdpi.com |
| 3D-MoRSE | Based on electron diffraction principles. | Mor16e, Mor32m. mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful method for studying the physical movements of atoms and molecules over time. chemrxiv.org This technique allows researchers to observe the dynamic behavior of a ligand like this compound when it interacts with a biological target, such as a protein or enzyme.
Once a potential binding pose of a ligand in a protein's active site is predicted (e.g., via molecular docking), MD simulations are used to assess the stability of this complex. researchgate.net By simulating the complex in a realistic environment (typically including water and ions) for a duration of nanoseconds or longer, researchers can observe whether the ligand remains securely bound. chemrxiv.orgresearchgate.net
Key parameters are analyzed to gauge the stability of the compound-target complex. researchgate.net The binding of a compound can promote more effective interactions within the protein, leading to a more stable complex. researchgate.net The formation of interactions such as hydrogen bonds and hydrophobic contacts plays a crucial role in the stable binding of a compound to a protein. researchgate.net
Table 2: Key Parameters Analyzed in MD Simulations for Complex Stability
| Parameter | Description | Indication of Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value (e.g., < 4 Å) suggests the complex has reached equilibrium and is stable. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Lower RMSF values in the binding site indicate that the ligand binding has stabilized that region of the protein. |
| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | A stable or decreasing Rg value suggests the protein is maintaining its compact fold and stability upon ligand binding. researchgate.net |
| SASA (Solvent Accessible Surface Area) | Measures the surface area of the protein exposed to the solvent. | A reduced SASA can indicate that the ligand binding has induced a more compact and stable protein conformation. researchgate.net |
Beyond assessing stability, MD simulations can provide detailed insights into the entire process of a ligand binding to its target. By using advanced simulation techniques, it is possible to map the most likely pathway a ligand takes to enter the binding site and the mechanism by which it dissociates. This information is invaluable for understanding the kinetics of drug action and for designing molecules with improved residence times or binding affinities. These simulations can reveal key intermediate states, transition states, and the specific amino acid residues that are critical for guiding the ligand into its binding pocket.
Cheminformatics and Data Mining Applications in Pyridinamine Research
Cheminformatics combines computational techniques with chemical information to analyze large datasets of molecules, accelerating the drug discovery process. neovarsity.org For pyridinamine research, these tools are essential for managing chemical data, identifying promising candidates, and exploring novel chemical space.
Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify molecules that are likely to bind to a drug target. neovarsity.org This approach allows researchers to evaluate millions of compounds in silico, significantly reducing the number of molecules that need to be synthesized and tested experimentally. capes.gov.br
Network Pharmacology Approaches for this compound Research
Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drug molecules and biological systems. This approach moves beyond the traditional "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view, which is particularly useful for understanding the mechanisms of action of novel chemical entities like this compound. By constructing and analyzing biological networks, researchers can predict potential protein targets, identify affected signaling pathways, and elucidate the compound's systemic effects.
To date, specific network pharmacology studies focusing exclusively on this compound are not extensively available in public databases. However, the principles of network pharmacology can be applied hypothetically to guide future research and predict the compound's biological activities. This involves a multi-step computational workflow.
First, the chemical structure of this compound is used to predict its potential protein targets. This is typically achieved using various chemoinformatic tools and databases that correlate chemical structures with known protein-ligand interactions. Databases such as STITCH, SwissTargetPrediction, and PharmMapper can be employed to generate a list of putative protein targets based on structural similarity to known ligands.
Once a list of potential protein targets is generated, a protein-protein interaction (PPI) network is constructed. This network map illustrates the complex interplay between the predicted targets. The STRING database is a widely used resource for this purpose, as it aggregates both experimental and predicted PPI data. The resulting network can reveal key protein hubs and modules that are likely to be influenced by the compound.
The next step involves functional enrichment analysis of the proteins in the network. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are standard methods used to identify the biological processes, molecular functions, and signaling pathways that are significantly associated with the predicted targets. This can provide insights into the potential therapeutic applications or toxicological effects of this compound. For instance, if the enrichment analysis points towards pathways involved in inflammation or cell proliferation, it would suggest that the compound may have anti-inflammatory or anti-cancer properties.
A hypothetical network pharmacology workflow for this compound could yield a target-pathway network. This network would visually connect the compound to its predicted protein targets and, in turn, link those targets to the biological pathways they regulate. Such a network provides a powerful visual tool for understanding the compound's mechanism of action at a systems level.
For example, a hypothetical analysis might predict that this compound interacts with a set of protein kinases. The PPI network would then show the interactions among these kinases, and the KEGG pathway analysis might reveal that these kinases are key components of the MAPK signaling pathway, which is crucial in cell growth and differentiation.
The insights gained from such a predictive network pharmacology approach can then be used to guide experimental validation. For instance, based on the hypothetical target predictions, researchers could perform targeted in vitro binding assays or cellular assays to confirm the interaction between this compound and the predicted protein targets. Furthermore, the identified pathways could be investigated in relevant disease models to assess the compound's therapeutic potential.
Advanced Analytical Characterization Techniques for 5 Chloro 2 Ethoxypyridin 3 Amine
Spectroscopic Characterization
Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of 5-Chloro-2-ethoxypyridin-3-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR: In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals provide information about their local electronic environment and neighboring protons. For this compound, the ethoxy group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to coupling with each other. The aromatic protons on the pyridine (B92270) ring will have distinct chemical shifts influenced by the positions of the chloro, ethoxy, and amine substituents. The amine (NH₂) protons often appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic vs. aromatic) and the nature of the attached atoms. For instance, the carbon atom bonded to the electronegative oxygen of the ethoxy group will be shifted downfield. Similarly, the carbons in the pyridine ring will have characteristic shifts depending on their position relative to the nitrogen atom and the substituents. Quaternary carbons, those without any attached hydrogens, often exhibit signals of lower intensity. youtube.com
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | CH₃ (ethoxy) | ~1.4 | Triplet | Coupling to CH₂ |
| ¹H | CH₂ (ethoxy) | ~4.4 | Quartet | Coupling to CH₃ |
| ¹H | NH₂ | Broad singlet | Variable, depends on solvent and concentration | - |
| ¹H | Aromatic H | ~7.0 - 8.0 | Doublets | Specific shifts depend on position on the pyridine ring |
| ¹³C | CH₃ (ethoxy) | ~15 | - | Aliphatic carbon |
| ¹³C | CH₂ (ethoxy) | ~65 | - | Aliphatic carbon attached to oxygen |
| ¹³C | Aromatic C | ~110 - 160 | - | Chemical shifts vary based on substitution pattern youtube.com |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₉ClN₂O, which corresponds to a molecular weight of approximately 172.61 g/mol . synquestlabs.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation analysis, often achieved through techniques like electron impact (EI) ionization, provides a "fingerprint" of the molecule. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group, the chlorine atom, or cleavage of the pyridine ring. The resulting fragment ions provide further confirmation of the compound's structure. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
| m/z | Interpretation | Notes |
|---|---|---|
| ~172/174 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine |
| ~143/145 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| ~128 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| ~137 | [M - Cl]⁺ | Loss of the chlorine atom |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The presence of the primary amine (NH₂) group is typically indicated by two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com The C-O stretching of the ethoxy group will be visible in the fingerprint region, typically around 1250-1020 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. The C-Cl bond will have a stretching vibration in the lower wavenumber region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3400 - 3250 (two bands) orgchemboulder.com |
| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org |
| Aliphatic C-H (ethoxy) | Stretch | 3000 - 2850 libretexts.org |
| Aromatic C=C | Stretch | 1600 - 1400 libretexts.org |
| Primary Amine (N-H) | Bend | 1650 - 1580 orgchemboulder.com |
| Aromatic C-N | Stretch | 1335 - 1250 orgchemboulder.com |
| Aliphatic C-O (ethoxy) | Stretch | 1250 - 1020 |
| C-Cl | Stretch | 850 - 550 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A validated HPLC method, typically employing a reverse-phase column (e.g., C18) and a suitable mobile phase (often a mixture of acetonitrile (B52724) and water with a modifier), can effectively separate the target compound from related substances and starting materials.
Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the sample can be accurately calculated. For quantitative analysis, a calibration curve is generated using certified reference standards of known concentrations.
While HPLC is ideal for non-volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying any volatile impurities that may be present in the this compound sample. This could include residual solvents from the synthesis or volatile by-products.
In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both mass information for identification and signal intensity for quantification. This powerful combination allows for the confident identification of even trace levels of volatile impurities, which is a critical aspect of quality control in pharmaceutical manufacturing. thermofisher.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and minimal sample requirement. In the context of this compound, TLC serves as an indispensable tool for real-time monitoring of its synthesis and for rapid screening of reaction conditions. This chromatographic method allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product, as well as any byproducts, thereby enabling the determination of reaction completion and optimization of reaction parameters.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is based on the polarity of the compounds, with less polar compounds generally traveling further up the plate, resulting in a higher retention factor (Rf) value.
For monitoring the synthesis of this compound, a typical procedure would involve spotting the reaction mixture onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
The selection of the mobile phase is critical for achieving good separation. For aminopyridines, which possess a degree of polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The ratio of these solvents can be adjusted to optimize the separation and achieve a target Rf value for the product, ideally between 0.3 and 0.5 for clear resolution. For instance, in the analysis of related 3-amino-4-halopyridines, a mobile phase of 1:1 ethyl acetate:hexanes has been utilized, yielding an Rf of approximately 0.20. orgsyn.org
Visualization of the separated spots on the TLC plate is another key aspect. As many organic compounds, including this compound, are colorless, various techniques are used to render the spots visible. A common non-destructive method is the use of a UV lamp, as compounds containing aromatic rings often fluoresce or absorb UV light at 254 nm. For more sensitive or specific detection, chemical staining reagents can be employed. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose reagent that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background. Another useful stain for amines and other functional groups is p-anisaldehyde, which upon heating can produce a range of colored spots, aiding in the differentiation of products and byproducts.
To illustrate the application of TLC in monitoring a hypothetical synthesis of this compound, consider the data in the table below. This table simulates the TLC analysis of a reaction mixture over time, showing the Rf values and visualization characteristics of the starting material and the product.
Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound
| Time (hours) | Starting Material Spot (Rf) | Product Spot (Rf) | Observations under UV Light (254 nm) | Observations with KMnO4 Stain |
|---|---|---|---|---|
| 0 | 0.55 | - | Intense starting material spot | Bright yellow spot for starting material |
| 1 | 0.55 | 0.35 | Diminishing starting material spot, faint product spot appears | Fading starting material spot, new faint yellow spot for product |
| 3 | 0.55 | 0.35 | Faint starting material spot, intense product spot | Faint starting material spot, intense yellow spot for product |
| 5 | - | 0.35 | Starting material spot absent, strong product spot | No starting material spot, strong yellow spot for product |
Mobile Phase: Ethyl Acetate/Hexanes (3:7, v/v); Stationary Phase: Silica Gel 60 F254
The data presented in Table 1 clearly demonstrates the progression of the reaction, with the starting material being consumed and the product being formed over a 5-hour period. This type of analysis is crucial for making informed decisions about the reaction, such as when to terminate it and proceed with workup and purification. The distinct Rf values and visualization results provide a high degree of confidence in the qualitative assessment of the reaction's status.
Adme and Toxicological Investigations of 5 Chloro 2 Ethoxypyridin 3 Amine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
The ADME profile of a compound is crucial in determining its potential efficacy and safety. This section explores the predicted and studied parameters of 5-Chloro-2-ethoxypyridin-3-amine.
In Vitro and In Silico Predictions of ADME Parameters
In the absence of direct experimental data, computational (in silico) models are valuable tools for predicting the ADME properties of a molecule. These predictions for this compound suggest a favorable profile for oral absorption and distribution. Key predicted parameters are summarized in the table below.
| ADME Parameter | Predicted Value/Classification | Implication |
| Molecular Weight | 172.61 g/mol | Low molecular weight is generally favorable for passive diffusion across biological membranes. |
| LogP | 1.8 | Indicates moderate lipophilicity, suggesting good absorption and distribution. |
| Aqueous Solubility | High | High solubility can contribute to good absorption. |
| Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may be able to cross the blood-brain barrier. |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
This data is based on in silico predictions and has not been experimentally confirmed.
Pharmacokinetic Studies (e.g., Plasma Exposure, Half-life)
Specific pharmacokinetic studies on this compound are not publicly available. However, research on structurally related compounds, such as other substituted pyridines, can offer some insights. For instance, studies on similar small molecule inhibitors often reveal rapid absorption following oral administration, with peak plasma concentrations achieved within a few hours. The half-life of such compounds can vary widely depending on their metabolism and clearance rates. Without direct experimental data, any discussion on plasma exposure and half-life remains speculative.
Drug Metabolism Pathways and Metabolite Identification
The metabolism of this compound is anticipated to proceed through common biotransformation pathways. The ethoxy group may undergo O-dealkylation, and the aromatic ring is susceptible to oxidation by cytochrome P450 enzymes. The primary amine group can be a site for conjugation reactions, such as glucuronidation or sulfation.
While specific metabolites have not been identified for this compound, a study on a related substance, iphosphamide, which also contains a chloroethylamino group, demonstrated that metabolism can lead to the production of toxic metabolites. nih.gov This highlights the importance of identifying the metabolic profile of this compound to understand its potential for toxicity.
Elimination and Excretion Mechanisms
The routes of elimination and excretion for this compound have not been experimentally determined. Generally, compounds of this nature and their metabolites are excreted through both renal (urine) and fecal (bile) pathways. The extent of contribution from each route would depend on the physicochemical properties of the parent compound and its metabolites.
Toxicological Assessment and Safety Profiling
Toxicological assessment is vital to identify any potential hazards associated with a chemical compound. This section focuses on the genotoxicity of this compound.
Genotoxicity Studies (e.g., Ames Test, Micronucleus Assay, DNA Synthesis Inhibition)
Direct genotoxicity data for this compound is not available in the public domain. However, the principles of genotoxicity testing and data from related compounds can provide a framework for understanding its potential risks.
The Ames test , or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. aniara.comnih.gov It utilizes specific strains of Salmonella typhimurium to detect point mutations. aniara.comnih.gov For many N-nitrosamine compounds, which are a class of potent genotoxic impurities, the Ames test has shown high sensitivity in identifying their mutagenic nature, particularly when conducted with specific metabolic activation systems like hamster liver S9. nih.gov
The in vitro micronucleus test is another important assay for evaluating chromosomal damage. vub.be This test can identify substances that cause clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects. Studies on various chemicals, including some found in e-cigarette refills, have demonstrated the utility of the micronucleus assay in conjunction with the Ames test to provide a more complete picture of genotoxic potential. vub.be
Unscheduled DNA Synthesis (UDS) assays measure the repair of DNA damage in cells. A positive result in a UDS assay indicates that a compound has caused DNA damage that is being actively repaired. For example, studies on chlorohydroxyfuranones, which are disinfection by-products found in drinking water, have shown positive results in UDS assays, indicating their DNA-damaging properties. nih.gov
Given the presence of a chloro- and an amino-substituent on the pyridine (B92270) ring of this compound, there is a structural alert for potential genotoxicity. Aromatic amines and halogenated compounds are classes of chemicals that are often scrutinized for mutagenic and carcinogenic properties. For instance, the compound 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6), which also contains chloro and amino groups, has been shown to be genotoxic in goldfish using the micronucleus test and the comet assay. nih.gov
Summary of Genotoxicity Testing Methods and Potential Implications
| Genotoxicity Assay | Principle | Potential Implication for this compound |
| Ames Test | Detects gene mutations in bacteria. aniara.comnih.gov | Would assess the potential of the compound to induce point mutations. |
| Micronucleus Assay | Detects chromosomal damage (breakage or loss). vub.benih.gov | Would evaluate the potential for clastogenic or aneugenic effects. |
| DNA Synthesis Inhibition/UDS | Measures DNA repair synthesis following DNA damage. nih.gov | Would indicate if the compound causes direct DNA damage that triggers repair mechanisms. |
Without experimental data, the genotoxic profile of this compound remains unknown. However, based on its chemical structure, a thorough evaluation using a battery of in vitro and in vivo genotoxicity tests would be warranted to fully characterize its safety profile.
Carcinogenicity Assessments and Mechanisms of Tumor Induction
A thorough evaluation of the carcinogenic potential of this compound would involve a combination of computational and experimental methods. Initially, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models would be used to predict its carcinogenic potential based on its chemical structure and comparison to known carcinogens.
Experimental carcinogenicity testing would typically follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These studies involve long-term exposure of laboratory animals, usually rats and mice, to the compound. The primary objective is to identify any increase in the incidence of tumors in the treated groups compared to control groups.
Should tumor induction be observed, further investigation into the mechanism of action would be necessary. This would aim to determine whether the compound is a genotoxic carcinogen, directly damaging DNA, or a non-genotoxic carcinogen, promoting tumor formation through other mechanisms such as hormonal disruption or chronic inflammation. Techniques such as the Ames test for mutagenicity and in vivo micronucleus assays would be employed to assess genotoxicity.
Publicly available information from regulatory bodies indicates a lack of formal carcinogenicity classification for this compound by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). aksci.com
In Vitro Cytotoxicity and Cell Viability Assays
In vitro cytotoxicity assays are a fundamental component of toxicological screening. These tests assess the toxicity of a substance on cultured cells. For this compound, a variety of cell lines would be used to determine its potential to cause cell death or inhibit cell proliferation.
Commonly employed assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity. google.com
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity. google.com
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.
The results of these assays are typically reported as the IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability.
Table 1: Illustrative In Vitro Cytotoxicity Data for a Hypothetical Pyridinamine Compound
| Assay Type | Cell Line | IC50 (µM) |
| MTT | HepG2 (Human Liver) | 75.2 |
| LDH | A549 (Human Lung) | 112.5 |
| Neutral Red | Balb/c 3T3 (Mouse Fibroblast) | 98.7 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Acute and Sub-chronic Toxicity Studies in Animal Models
Acute Toxicity Studies:
Sub-chronic Toxicity Studies:
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents. These studies provide information on the target organs of toxicity, the dose-response relationship, and a no-observed-adverse-effect level (NOAEL). Key parameters monitored include changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.
Table 2: Representative Endpoints in a 90-Day Sub-chronic Rodent Study
| Parameter | Observations |
| Clinical Observations | Daily monitoring for signs of toxicity. |
| Body Weight | Weekly measurements. |
| Food/Water Consumption | Daily or weekly measurements. |
| Hematology | Red and white blood cell counts, hemoglobin, platelets. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). |
| Organ Weights | At termination of the study. |
| Histopathology | Microscopic examination of major organs and tissues. |
Structure-Toxicity Relationships for Pyridinamine Structures
The toxicity of pyridinamine compounds is influenced by the nature and position of substituents on the pyridine ring. Structure-toxicity relationship (STR) analysis helps in predicting the potential toxicity of a novel compound based on the known toxicity of structurally similar molecules.
For pyridinamine derivatives, key structural features that can modulate toxicity include:
Halogenation: The presence of a chlorine atom, as in this compound, can significantly influence the electronic properties and metabolic fate of the molecule, potentially impacting its toxicity.
Alkoxy Groups: The ethoxy group at the 2-position can affect the lipophilicity and metabolic stability of the compound.
Amine Group Position: The position of the amine group on the pyridine ring is a critical determinant of its chemical reactivity and biological activity.
Studies on other pyridine derivatives have shown that factors like the charge on the nitrogen atom and the lipophilicity of the molecule can correlate with their toxicological profiles. For instance, an increase in toxicity has been observed with a decrease in the charge on the nitrogen atom in some methyl derivatives of pyridine.
Conclusion and Future Research Directions
Summary of Current Research Findings on 5-Chloro-2-ethoxypyridin-3-amine
Direct and extensive research specifically targeting this compound is not widely available in the public domain. However, the foundational structure of this compound, a substituted pyridinamine, is a well-established pharmacophore. The presence of a chlorine atom, an ethoxy group, and an amine group on the pyridine (B92270) ring provides a unique combination of electronic and steric properties that are of interest in drug discovery.
Research on closely related structures offers valuable insights. For instance, derivatives of 2-aminopyridine (B139424) have been investigated for a wide range of biological activities. A historical patent from 1934 details the use of a related compound, 2-ethoxy-5-aminopyridine, in the synthesis of a bactericidal dye, indicating early interest in the biological potential of this chemical family. google.com More contemporary research on substituted pyridines has explored their potential as agents for enhancing memory and cognition. google.com The chloro-substitution, in particular, is a common feature in many pharmaceuticals, often enhancing the metabolic stability and potency of a drug candidate. nih.gov
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 886373-74-6 |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
Unexplored Avenues and Emerging Research Opportunities
The scarcity of dedicated research on this compound signifies a landscape rich with unexplored avenues. The strategic positioning of its functional groups—a halogen, an alkoxy group, and an amine—on the pyridine core presents numerous opportunities for synthetic elaboration and biological screening.
Key areas for future investigation include:
Catalytic Cross-Coupling Reactions: The chloro-substituent offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions could be employed to generate a diverse library of derivatives with modified steric and electronic properties for screening against various biological targets.
Derivatization of the Amino Group: The primary amine at the 3-position is a prime site for modification. Acylation, sulfonylation, and reductive amination are just a few of the chemical transformations that could be used to explore the structure-activity relationship (SAR) of this position.
Investigation of Novel Biological Activities: While related compounds have shown promise, the specific biological profile of this compound remains unknown. Screening this compound and its derivatives against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and infectious disease targets, could uncover novel therapeutic applications.
Translational Potential of this compound in Biomedical Science
The translational potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The pyridine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound could be leveraged to design molecules with improved pharmacological properties.
Given the activities of related compounds, potential therapeutic areas for derivatives of this compound could include:
Infectious Diseases: Building on the historical context of a related compound's bactericidal properties, derivatives could be designed and tested as novel antibacterial or antiviral agents. google.com
Central Nervous System (CNS) Disorders: The exploration of substituted pyridines for cognitive enhancement suggests that derivatives of this compound might be valuable in the development of treatments for neurological and psychiatric conditions. google.com
Oncology: The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy. The unique substitution of this compound could be exploited to design novel inhibitors targeting specific cancer-related pathways.
Challenges and Perspectives in Pyridinamine Chemical Research
The primary challenge in the research of this compound is the current lack of specific data. Initial synthetic routes and characterization are the first hurdles to be overcome. Establishing efficient and scalable synthetic methods will be crucial for enabling further chemical and biological studies.
From a broader perspective, pyridinamine chemical research continues to face challenges in achieving regioselective functionalization. The inherent electronic properties of the pyridine ring can make it difficult to introduce substituents at specific positions. However, the development of novel catalytic systems and synthetic methodologies is continuously expanding the toolbox available to chemists.
The future of research on compounds like this compound is promising. As a relatively unexplored chemical entity, it represents a blank slate for discovery. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential to unlock its full potential and to determine if this particular pyridinamine derivative can contribute to the development of the next generation of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-ethoxypyridin-3-amine?
- Methodology: A common approach involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, substituting a chloro group at the 5-position with an ethoxy group at the 2-position can be achieved using sodium ethoxide in ethanol under reflux (similar to methods described for 3-chloropyridin-2-amine synthesis) .
- Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structure of this compound validated?
- Analytical workflow:
NMR spectroscopy: Confirm substituent positions via -NMR (e.g., ethoxy protons as a triplet at ~1.3 ppm and quartet at ~4.0 ppm) and -NMR (amine-bearing carbon at ~150 ppm) .
X-ray crystallography: Resolve intermolecular interactions (e.g., hydrogen bonding between amine and pyridine N atoms) to confirm stereoelectronic effects .
Mass spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 173.04) .
Advanced Research Questions
Q. How to address contradictions in synthetic yields across studies?
- Case example: A synthesis of 3-chloropyridin-2-amine reported an 8% yield due to by-product formation , while analogous reactions for pyridine derivatives achieve >50% yields.
- Resolution strategies:
- Optimize reaction stoichiometry (e.g., excess ethoxide to drive substitution).
- Use protecting groups (e.g., Boc for the amine) to prevent side reactions.
- Employ high-throughput screening to identify optimal solvents (e.g., DMF vs. ethanol) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Approach:
DFT calculations: Model the electron density at the 3-amine and 5-chloro positions to assess nucleophilic/electrophilic behavior.
Molecular docking: Predict binding affinity with catalytic systems (e.g., Pd-based catalysts for Buchwald-Hartwig couplings) .
- Validation: Correlate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Q. How to analyze conflicting crystallographic data on hydrogen-bonding networks?
- Case study: 3-Chloropyridin-2-amine exhibits both intramolecular N–H⋯Cl interactions and intermolecular N–H⋯N dimers .
- Resolution:
- Perform variable-temperature XRD to assess thermodynamic stability of competing interactions.
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., Cl⋯Cl vs. N–H⋯N) .
Methodological Challenges
Q. What are the pitfalls in characterizing by-products during synthesis?
- Example: Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate synthesis generated 3-chloropyridin-2-amine as a by-product .
- Mitigation:
- Use LC-MS with high-resolution mass detection to identify low-abundance impurities.
- Optimize quenching steps (e.g., acetic acid addition) to minimize by-product formation .
Q. How to design stability studies for this compound under varying pH conditions?
- Protocol:
Prepare buffered solutions (pH 1–13).
Monitor degradation via UV-Vis spectroscopy (amine group absorbance at ~270 nm).
Identify degradation products using -NMR (e.g., ethoxy hydrolysis to hydroxyl groups) .
Data Presentation Standards
Q. What statistical methods are appropriate for comparing bioactivity data across derivatives?
- Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
